Nemadectin

Übersicht

Beschreibung

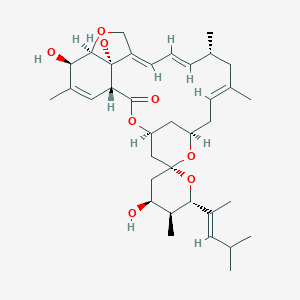

Nemadectin is a 16-membered macrocyclic lactone antibiotic produced by Streptomyces cyaneogriseus ssp. noncyanogenus . It exhibits broad-spectrum antiparasitic activity against nematodes and arthropods, making it a critical precursor for synthesizing moxidectin, a semi-synthetic derivative approved for treating onchocerciasis (river blindness) in humans and widely used in veterinary medicine . Structurally, this compound shares a spiroketal core with milbemycins and avermectins but is distinguished by an unsaturated side chain at the C-25 position . Its biosynthetic gene cluster (~90.9 kb) includes 10 structural genes and the regulatory gene nemR, which encodes a LAL-family transcriptional activator essential for biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nemadectin is primarily produced through fermentation. The bacterium Streptomyces cyaneogriseus is cultured in a medium containing glucose, dextrin, yeast extract, and other nutrients . The fermentation broth is then dried by spraying to obtain a solid powder, which is extracted using an organic solvent . The extract is filtered, and this compound is absorbed using macroporous resin, eluted, and then concentrated and dried to obtain a pure product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation process is optimized to increase yield, and the use of macroporous resin for absorption and elution ensures high purity of the final product . The method is cost-effective and easy to operate, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Nemadectin undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, moxidectin, a derivative of this compound, shows good stability under heat but reacts with alkali to produce 2-epi and ∆2,3 isomers . Acid hydrolysis of moxidectin produces new degradation products, such as 23-keto-nemadectin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents . The conditions for these reactions vary depending on the desired product. For instance, acid hydrolysis is performed under acidic conditions, while oxidation reactions require oxidizing agents .

Major Products Formed: The major products formed from the reactions of this compound include various isomers and degradation products. For example, 23-keto-nemadectin is formed during acid hydrolysis . These products are characterized using techniques such as NMR, LC-MS, and FT-MS .

Wissenschaftliche Forschungsanwendungen

Agricultural Use

Nemadectin has shown significant promise as a biopesticide due to its efficacy against a range of pests and parasites. Its use in agriculture can reduce reliance on synthetic pesticides, promoting sustainable farming practices. The compound exhibits a broad spectrum of activity against both insects and helminths, making it valuable for crop protection.

Veterinary Medicine

In veterinary applications, this compound is utilized for treating parasitic infections in livestock. Its derivatives, particularly moxidectin, have been approved for use against conditions like onchocerciasis (river blindness) in humans as well as various parasitic infections in animals. Research indicates that this compound has lower toxicity compared to other anthelmintics, enhancing its safety profile for animal health .

Biotechnological Applications

Recent advancements have focused on optimizing the production of this compound through genetic engineering techniques. For instance, overexpression of the regulatory gene nemR has been shown to significantly enhance this compound yield by nearly 80% . This genetic manipulation allows for more efficient production processes, potentially leading to cost-effective applications in both agriculture and medicine.

Research and Development

This compound serves as a model compound in studies aimed at understanding the biosynthetic pathways of polyketides. Investigations into its biosynthesis have led to insights into the genetic regulation involved in producing secondary metabolites within Streptomyces species . The ongoing research into this compound's biosynthetic genes provides a foundation for developing new antibiotics and biopesticides.

Case Study 1: Production Optimization

A study conducted by Li et al. (2019) demonstrated that manipulating fermentation conditions—such as time, temperature, and dissolved oxygen—could optimize this compound production. By applying UV mutagenesis and screening for precursor resistance, researchers increased the yield from Streptomyces strains significantly .

| Methodology | Yield Increase (%) | Notes |

|---|---|---|

| UV Mutagenesis | 172 mg/L | Improved strain selection |

| Fermentation Process | 108.6% | Optimized conditions |

| Gene Overexpression | 79.9% | Enhanced production via nemR regulation |

Case Study 2: Veterinary Applications

In veterinary medicine, moxidectin (a derivative of this compound) was approved by the FDA for the treatment of onchocerciasis in humans and is extensively used in livestock for controlling parasitic infections such as heartworm and gastrointestinal parasites. Clinical trials have shown its effectiveness with minimal side effects compared to traditional treatments .

Wirkmechanismus

Nemadectin exerts its effects by binding to the parasite’s GABA-A and glutamate-gated chloride ion channels . These channels are essential for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal function of the parasite’s nervous system, leading to paralysis and death . The molecular targets of this compound include the GABA-A and glutamate-gated chloride ion channels .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Moxidectin : A C-23 methoxime derivative of this compound with enhanced potency, lower toxicity, and efficacy against ivermectin-resistant parasites .

- Seco-nemadectin : A 6-membered lactone congener from Streptomyces microflavus, showing nematocidal activity (LC₅₀: 15.4 µg/mL) but distinct from this compound’s macrocyclic structure .

Production Challenges and Solutions

- This compound : Fermentation yield is sensitive to dissolved oxygen (DO) and shear stress. Optimizing DO (via CFD modeling) and using low-shear impellers increased yield by 23.6% .

- Avermectins : Established industrial fermentation processes but face resistance issues, necessitating structural derivatization .

Data Tables

Table 1: Yield Improvement Strategies

Table 2: Activity Comparison

Biologische Aktivität

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that this compound has significant nematocidal activity . A study evaluated the efficacy of this compound and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics reveals its potency:

| Compound | Target Species | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Various nematodes | Neural receptor binding | High |

| Avermectin | Broad-spectrum | GABA receptor modulation | High |

| Monepantel | Gastrointestinal nematodes | Voltage-dependent potassium channels | Moderate |

| Emodepside | Nematodes | G-protein-coupled receptors | High |

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of this compound by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in this compound yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of this compound and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the this compound biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in this compound production .

Structural Variants and Their Activities

Research has also identified structural variants of this compound with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

Q & A

Basic Research Questions

Q. What are the biosynthetic pathways of Nemadectin, and how are they experimentally validated?

this compound biosynthesis involves a gene cluster (~90.9 kb) encoding polyketide synthases and tailoring enzymes. Studies use gene knockout and complementation experiments to validate pathways. For example, deleting nemR (a LAL-family transcriptional regulator) reduces this compound production by >80%, while overexpression increases yields by 56–73% . Key biosynthetic genes (e.g., nemA1–A4, nemG/F) are transcriptionally regulated by NemR, confirmed via qRT-PCR and promoter-binding assays .

Q. What analytical methods are standard for quantifying this compound in fermentation studies?

High-performance liquid chromatography (HPLC) with a C18 column (methanol:water mobile phase, UV detection at 240 nm) is widely used. Fermentation broths are extracted with methanol, centrifuged, and analyzed to measure yields (e.g., baseline MOX-101 strain: ~244 mg/L) . Transcriptional assays involve RNA isolation, cDNA synthesis, and qRT-PCR with primers targeting biosynthetic genes .

Q. How to ensure replicability in this compound strain engineering studies?

Document strain genotypes (e.g., Streptomyces cyaneogriseus MOX-101), growth media (e.g., soybean meal-based fermentation medium), and plasmid construction details (e.g., pSET152 vector for gene overexpression). Reference control strains (e.g., MOX-101/pSET152) and provide raw data (e.g., HPLC chromatograms, qRT-PCR Ct values) in supplementary materials .

Advanced Research Questions

Q. How to design experiments to study transcriptional regulation of this compound biosynthesis?

- Step 1: Construct nemR knockout (ΔnemR) and complementation strains using overlapping PCR and conjugal transfer .

- Step 2: Measure transcription levels of biosynthetic genes (e.g., nemG/F) via qRT-PCR. ΔnemR strains show >50% reduction in transcription .

- Step 3: Overexpress nemR under strong promoters (e.g., ermEp) to boost yields (73.5% increase vs. wild type) and confirm via HPLC .

- Methodological Tip: Use strain MOX-101/pnemR-ermEp for consistent overexpression .

Q. How to resolve contradictions in studies on this compound yield improvement via gene cluster duplication?

Discrepancies may arise from differences in promoter strength, strain background, or gene cluster stability. For example:

- Overexpressing nemR under its native promoter increases yield by 56.5%, while the ermEp promoter achieves 73.5% .

- Cloning the full biosynthetic cluster (MOX1 + MOX2) via CRISPR-TAR increases yield by 108.6% (509 mg/L) but requires modular cloning due to size (>90 kb) .

- Resolution Strategy: Validate gene cluster integrity via restriction enzyme digestion (e.g., KpnI) and Sanger sequencing .

Q. What methodologies address challenges in cloning large this compound biosynthetic gene clusters?

- CRISPR-TAR Cloning:

Divide the cluster into MOX1 (50 kb) and MOX2 (41.7 kb) modules.

Use Cas9/gRNA to digest genomic DNA and yeast homologous recombination for assembly .

Verify cluster integrity via KpnI digestion and transfer into S. cyaneogriseus .

- Key Data:

| Strain | This compound Yield (mg/L) | Increase vs. Wild Type |

|---|---|---|

| MOX-101 (Wild Type) | 244 | Baseline |

| MOX-101/pCL-MOX | 509 | +108.6% |

| MOX-101/pnemR-ermEp | 424 | +73.5% |

| Source: |

Q. How to analyze conflicting data on secondary metabolite production in this compound-engineered strains?

- Hypothesis Testing: Compare transcriptional profiles (qRT-PCR) and metabolite yields (HPLC) across strains (e.g., ΔnemR vs. overexpressors) .

- Statistical Validation: Use ANOVA to assess significance of yield differences (e.g., p<0.05 for MOX-101/pCL-MOX vs. wild type) .

- Contradiction Example: If a study reports no yield increase despite nemR overexpression, check promoter compatibility or polar effects from plasmid integration .

Q. Methodological Guidelines

- Gene Editing: Use pSET152-derived plasmids and intergeneric conjugation for stable gene integration in Streptomyces .

- Data Reporting: Include strain construction details (primers in Table 2 of ), fermentation conditions, and statistical analyses to ensure reproducibility .

- Ethical Compliance: Adhere to journal standards for supplementary data (e.g., sequence files, HPLC raw data) .

Eigenschaften

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMRVVYUVPIAN-AQUURSMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883099 | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-84-7 | |

| Record name | Nemadectin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.